molecular formula C5H13NOS B1524558 3-Amino-4-(methylsulfanyl)butan-1-ol CAS No. 1334146-75-6

3-Amino-4-(methylsulfanyl)butan-1-ol

Cat. No.: B1524558
CAS No.: 1334146-75-6
M. Wt: 135.23 g/mol
InChI Key: KLZAYMUKQIJPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(methylsulfanyl)butan-1-ol is a useful research compound. Its molecular formula is C5H13NOS and its molecular weight is 135.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-4-(methylsulfanyl)butan-1-ol, also known by its chemical name and CAS number 1334146-75-6, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a basic amino group, a methylthio group, and a primary alcohol. Its structure can be represented as follows:

C5H13NOS\text{C}_5\text{H}_{13}\text{NOS}

This compound's unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study demonstrated that this compound effectively reduced the viability of Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 200 µg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in breast cancer cell lines. In studies involving MCF-7 and MDA-MB-231 cells, it displayed antiproliferative effects with IC50 values ranging from 10 to 33 nM . The mechanism of action appears to involve the destabilization of tubulin polymerization, which is crucial for cell division. Flow cytometry analyses revealed that treatment with this compound led to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells .

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. It has been shown to bind to tubulin at the colchicine-binding site, inhibiting microtubule formation which is essential for mitosis . This disruption can lead to cell cycle arrest and subsequent apoptosis.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is rapidly absorbed and distributed in biological systems. Its metabolism involves conjugation reactions that enhance solubility and facilitate excretion. The stability of the compound under physiological conditions has been confirmed through various degradation studies .

Table 1: Antiproliferative Effects on Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-710 - 33Tubulin destabilization
MDA-MB-23123 - 33Cell cycle arrest
CA-4 (Reference Compound)MCF-73.9Tubulin polymerization inhibition

This table summarizes key findings from studies assessing the antiproliferative effects of the compound compared to a known reference.

Properties

IUPAC Name

3-amino-4-methylsulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-4-5(6)2-3-7/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZAYMUKQIJPJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334146-75-6
Record name 3-amino-4-(methylsulfanyl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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